

Solubility data for 8-chloro-substituted quinolinols

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Compound of Interest

Compound Name: 8-Chloro-2-methylquinolin-5-OL

CAS No.: 420786-78-3

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Title: Technical Guide: Solubility Profiling and Physicochemical Characterization of Chloro-Substituted 8-Quinolinols

Executive Summary

Chloro-substituted 8-quinolinols (e.g., 5-chloro-8-quinolinol, 5,7-dichloro-8-quinolinol) represent a privileged scaffold in medicinal chemistry, widely utilized for their metal-chelating properties, antifungal activity, and neuroprotective potential.[1] However, their utility is frequently bottlenecked by poor aqueous solubility and complex pH-dependent behavior.[1]

This guide provides a rigorous technical framework for determining, analyzing, and optimizing the solubility of this class. Unlike simple neutral molecules, these compounds are ampholytes; their solubility is governed by two ionization constants (

and

) and the formation of metal-ligand aggregates. Accurate profiling requires specific protocols that account for pH drift, metal contamination, and tautomeric equilibrium.[1]

Physicochemical Fundamentals

To accurately measure solubility, one must first understand the molecular drivers governing the solvation of the quinoline scaffold.

The Amphoteric Nature

The 8-quinolinol core possesses two ionizable groups:

- Pyridinic Nitrogen (Basic): Protonates at low pH ([1](#)).[\[1\]](#)
- Phenolic Oxygen (Acidic): Deprotonates at high pH ([1](#)).[\[1\]](#)

This results in a "U-shaped" solubility profile.[\[1\]](#) The compound is most soluble at pH extremes (as a cation or anion) and least soluble at the isoelectric point ([1](#)), where the neutral zwitterionic or uncharged species dominates.

The "Chloro-Effect"

Substituting chlorine onto the scaffold (typically at the 5 or 7 position) introduces strong electron-withdrawing effects and increased lipophilicity.

Parameter	Effect of Chloro-Substitution	Mechanistic Cause
Lipophilicity ()	Increases (+0.6 to +1.2 log units)	Chlorine is hydrophobic; reduces hydrogen bonding potential of the -system.[1]
Acidity ()	Increases (Lower value)	Inductive electron withdrawal stabilizes the phenolate anion. [1]
Basicity ()	Decreases (Lower value)	Electron withdrawal reduces electron density at the pyridine nitrogen, making protonation harder.
Aqueous Solubility	Decreases	Disruption of water lattice structure and increased lattice energy of the solid.[1]

Solubility Data Landscape

The following data aggregates thermodynamic solubility values (

) and dissociation constants. Note the drastic reduction in solubility as chlorine atoms are added.[1]

Table 1: Comparative Physicochemical Properties (25°C)

Compound	Structure Note	(NH)	(OH)	Intrinsic Solubility ()
8-Hydroxyquinoline (8-HQ)	Parent Scaffold	5.0	9.9	~ 3.5 mM (555 mg/L)
5-Chloro-8-quinolinol	Mono-substituted	~3.8	~9.0	~ 0.1 mM (19 mg/L)
5,7-Dichloro-8-quinolinol	Di-substituted	~2.9	~7.5	< 0.01 mM (< 2 mg/L)

Data Sources: Aggregated from IUPAC Dissociation Constants and experimental validation studies [1, 2].

Table 2: Solvent-Dependent Solubility (Mole Fraction,)

Solubility of 5-chloro-8-quinolinol is significantly higher in polar aprotic solvents than in non-polar solvents.[2]

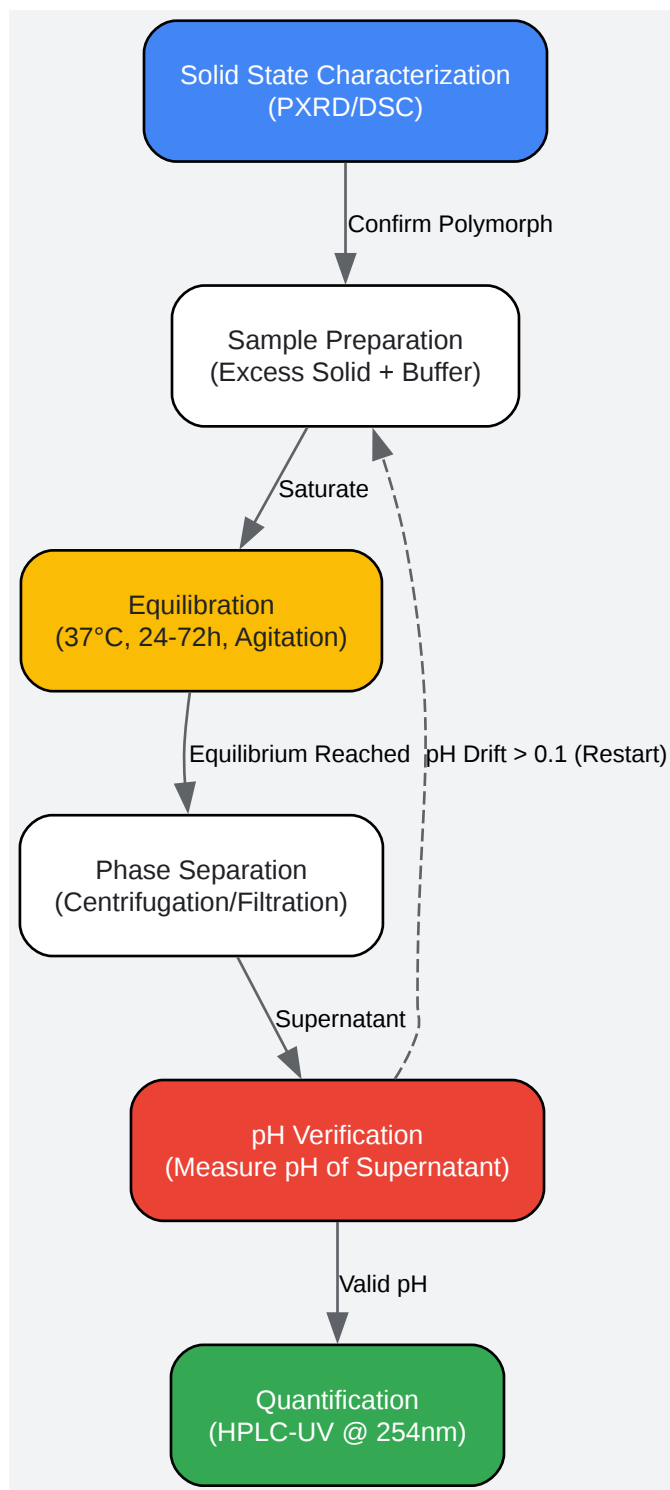
Solvent	5-Chloro-8-quinolinol ()	5,7-Dichloro-8-quinolinol ()
NMP (N-Methyl-2-pyrrolidone)	High (> 1500)	High (> 800)
DMF	High (> 1200)	Moderate
1,4-Dioxane	Moderate	Low
Toluene	Low	Very Low
Water	Very Low	Insoluble

Experimental Protocol: Thermodynamic Solubility

Objective: Determine the equilibrium solubility of 5-chloro-8-quinolinol using the Shake-Flask method (Gold Standard).

Critical Warning: 8-quinolinols are potent chelators.[1] Avoid phosphate buffers if trace metals (Fe, Cu, Zn) are present, as insoluble metal-complexes will precipitate and skew results. Use Good's Buffers (HEPES, MES) or simple carbonate/acetate systems.[1]

Workflow Diagram



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Figure 1: Standardized workflow for thermodynamic solubility determination of amphoteric chelators.

Step-by-Step Methodology

- Solid State Check: Verify the crystallinity of the starting material using Powder X-Ray Diffraction (PXRD).[1] Amorphous material will yield falsely high solubility values.[1]
- Buffer Preparation: Prepare buffers at pH 1.2 (HCl), pH 4.5 (Acetate), pH 6.8 (HEPES), and pH 10 (Borate).[1] Ensure ionic strength is constant (e.g., 0.15 M NaCl).[1]
- Saturation: Add excess solid compound (~5-10 mg) to 2 mL of buffer in borosilicate glass vials.
 - Note: Protect from light.[1] Chloro-quinolinols are photosensitive [3].[1]
- Equilibration: Agitate at 37°C for 48 hours.
- Separation: Centrifuge at 10,000 rpm for 10 minutes. Avoid filtration if possible, as these lipophilic compounds can adsorb to filter membranes (nylon/PTFE).[1] If filtration is necessary, use pre-saturated glass fiber filters.[1]
- pH Verification:Crucial Step. Measure the pH of the supernatant after equilibration.[1] The dissolution of the compound can shift the bulk pH.[1] If the pH has shifted >0.1 units, the data point is invalid for the target pH.
- Quantification: Dilute the supernatant with mobile phase (Acetonitrile/Water) and analyze via HPLC-UV.[1]
 - Wavelength: 254 nm (aromatic ring) or 320 nm (conjugated system).[1]

Data Analysis & Modeling

For amphoteric drugs, reporting a single "solubility" number is scientifically inaccurate.[1] You must model the Intrinsic Solubility (

) using the Henderson-Hasselbalch equation modified for ampholytes.[1]

The Solubility Equation

The total solubility (

) at a given pH is: [1]

- Low pH: Solubility is driven by the cationic species (

).[1]

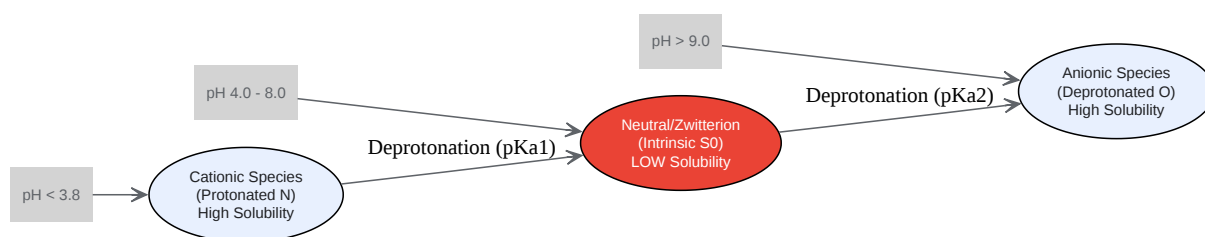
- High pH: Solubility is driven by the anionic species (

).[1]

- Mid pH: Solubility

(Intrinsic).[1]

Visualization of pH-Dependent Solubility



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Figure 2: The ionization pathway of 5-chloro-8-hydroxyquinolinol.[1] The "Solubility Valley" occurs between pH 4 and 8.

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